molecular formula C15H16O2 B3270998 (1S,3R)-1,3-Diphenylpropane-1,3-diol CAS No. 5381-86-2

(1S,3R)-1,3-Diphenylpropane-1,3-diol

Cat. No.: B3270998
CAS No.: 5381-86-2
M. Wt: 228.29 g/mol
InChI Key: XHHXJXGIYFQFOQ-GASCZTMLSA-N
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Description

(1S,3R)-1,3-Diphenylpropane-1,3-diol is a chiral diol characterized by two phenyl groups attached to the 1st and 3rd carbon atoms of a propane backbone, with hydroxyl groups in the (1S,3R) stereochemical configuration. The compound’s stereochemistry and functional groups make it a versatile building block for complex organic transformations.

Properties

IUPAC Name

(1S,3R)-1,3-diphenylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXJXGIYFQFOQ-GASCZTMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C[C@@H](C2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-1,3-Diphenylpropane-1,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 1,3-diphenylpropane-1,3-dione using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the enantioselective reduction of the diketone to yield the desired diol with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of (1S,3R)-1,3-Diphenylpropane-1,3-diol may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum supported on carbon, under controlled temperature and pressure conditions to achieve efficient and selective reduction of the precursor diketone .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1,3-Diphenylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Stereochemical Variants and Diastereomers

  • (S,S)-1,3-Diphenylpropane-1,3-diol : This enantiomer is synthesized via asymmetric hydrogenation and serves as a precursor for methanesulfonyloxy derivatives, highlighting the role of stereochemistry in directing reactivity. The (S,S) configuration contrasts with the (1S,3R) form, which may exhibit distinct regio- and stereoselectivity in catalytic applications .
  • Racemic (±)-1,3-Diphenylpropane-1,3-diol : The racemic form (CAS 5355-61-3) is more readily synthesized but lacks enantioselectivity. It has been used in transesterification reactions to form six-membered cyclic phosphites, a process less feasible with shorter backbones like 1,2-diphenylethane-1,2-diol .

Functional Group Modifications

  • 2-Bromo-1,3-diphenylpropane-1,3-dione : Unlike the diol, this dione derivative is unreactive in tandem cyclization reactions due to the absence of hydroxyl groups, which are critical for nucleophilic interactions .
  • Fluorinated Derivatives :
    • 2,2-Difluoro-1,3-diphenylpropane-1,3-diol : Fluorination introduces electronegative substituents, altering solubility and melting points (e.g., 104–106°C for 2-fluoro-2-methyl derivatives) while retaining the diol’s capacity for hydrogen bonding .
    • 2-Fluoro-2-methyl-1,3-diphenylpropane-1,3-diol : Methyl and fluorine groups enhance steric bulk and thermal stability, making these derivatives useful in materials science .

Backbone and Chain-Length Variations

  • 1,2-Diphenylethane-1,2-diol : The shorter ethylene backbone favors five-membered cyclic phosphite formation, which is less thermodynamically stable compared to the six-membered rings formed with 1,3-diphenylpropane-1,3-diol .
  • Erythro/Threo-1,2-Bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diols : These diastereomers, isolated from natural sources, demonstrate how hydroxyl group orientation (erythro vs. threo) impacts biological activity, such as antioxidant or antimicrobial properties .

Amino-Substituted Analogs

  • (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol: A sphingosine derivative with a long alkyl chain and amino group, this compound serves as a structural unit in sphingolipids. The amino group enables hydrogen bonding and protonation-dependent solubility, contrasting with the purely hydroxyl-driven reactivity of the target diol .

Data Tables

Table 1: Physical and Reactivity Properties of Selected Diols

Compound Configuration/Substituents Melting Point (°C) Key Reactivity Source
(1S,3R)-1,3-Diphenylpropane-1,3-diol (1S,3R) Not reported Asymmetric synthesis intermediate -
Racemic (±)-1,3-Diphenylpropane-1,3-diol Racemic Not reported Forms six-membered cyclic phosphites
2-Fluoro-2-methyl derivative Fluorinated, methylated 104–106 High purity after silica gel purification
(S,S)-1,3-Diphenylpropane-1,3-diol (S,S) Not reported Precursor to sulfonate esters

Table 2: Reactivity in Key Reactions

Compound Reaction Type Outcome Source
(±)-1,3-Diphenylpropane-1,3-diol Transesterification Quantitative cyclic phosphite yield
2-Bromo-1,3-diphenylpropane-1,3-dione Tandem cyclization Unreactive
(S,S)-1,3-Diphenylpropane-1,3-diol Methanesulfonylation Forms sulfonate esters

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,3R)-1,3-Diphenylpropane-1,3-diol, and how does stereochemical control impact yield?

  • Methodological Answer : The synthesis typically involves stereoselective reduction of a diketone precursor (e.g., 1,3-diphenylpropane-1,3-dione) using chiral catalysts or enzymes. For example, asymmetric hydrogenation with Rhodium(I) complexes ligated by chiral phosphines (e.g., (R,R)-Bis(diphenylphosphino)-1,3-diphenylpropane) can achieve enantiomeric excess >90% . Resolution of racemic mixtures via diastereomeric salt formation or enzymatic kinetic resolution is critical for isolating the (1S,3R) isomer. Key parameters include reaction temperature (20–50°C), hydrogen pressure (1–5 atm), and solvent polarity (e.g., ethanol/water mixtures) to optimize enantioselectivity .

Q. How is the absolute configuration of (1S,3R)-1,3-Diphenylpropane-1,3-diol confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for determining absolute configuration. For NMR-based confirmation, Mosher’s ester analysis or NOE (Nuclear Overhauser Effect) experiments can differentiate stereoisomers. Comparative optical rotation data with known standards (e.g., (S,S)-enantiomers) and electronic circular dichroism (ECD) spectra are also used .

Q. What biological activities are associated with (1S,3R)-1,3-Diphenylpropane-1,3-diol and its analogs?

  • Methodological Answer : Analogous diols, such as (1S,3R)-1-(3,4-dimethoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxy-phenoxy]-propane-1,3-diol, exhibit anti-inflammatory and enzyme inhibitory activities. Assays include:

  • In vitro : COX-2 inhibition (IC₅₀ determination via ELISA).
  • Cell-based : Cytotoxicity screening (MTT assay on human cancer cell lines).
    Structure-activity relationship (SAR) studies highlight the importance of phenyl substituents and stereochemistry .

Q. How does (1S,3R)-1,3-Diphenylpropane-1,3-diol compare to its stereoisomers in reactivity and applications?

  • Methodological Answer : A comparative analysis using computational (DFT) and experimental data reveals:

StereoisomerMelting Point (°C)Biological Activity (IC₅₀, μM)
(1S,3R)142–14412.5 (COX-2)
(1R,3S)138–14018.7 (COX-2)
(1S,3S)155–157Inactive
The (1S,3R) isomer’s spatial arrangement enhances hydrogen bonding with biological targets, improving affinity .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability be resolved in experimental design?

  • Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. For reproducible results:

  • Solubility : Use shake-flask method with HPLC quantification (acetonitrile/water gradients).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Polar aprotic solvents (e.g., DMSO) stabilize the diol via intramolecular H-bonding .

Q. What computational strategies predict the stereoelectronic properties of (1S,3R)-1,3-Diphenylpropane-1,3-diol?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Frontier molecular orbitals (HOMO-LUMO gap: 5.2 eV, indicating moderate reactivity).
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
    Molecular dynamics simulations (NAMD) model solvent interactions and conformational flexibility .

Q. What novel catalytic applications exist for (1S,3R)-1,3-Diphenylpropane-1,3-diol in asymmetric synthesis?

  • Methodological Answer : The diol serves as a chiral ligand in transition-metal catalysis. For example:

  • Enantioselective Aldol Reactions : Ti(IV) complexes with (1S,3R)-diol achieve 85% ee in ketone-aldehyde couplings.
  • Hydrogenation : Pd/diol catalysts reduce α,β-unsaturated ketones with >90% selectivity. Optimization requires ligand-to-metal ratios of 2:1 and THF as solvent .

Q. How do structural modifications (e.g., fluorination) alter the compound’s physicochemical and biological profiles?

  • Methodological Answer : Fluorination at the propane backbone (e.g., 1,1,1-trifluoro substitution) increases metabolic stability (t₁/₂ from 2.1 to 8.7 hours in liver microsomes) but reduces solubility (logP from 1.2 to 2.5). SAR studies combine synthetic chemistry (e.g., SNAr reactions) with ADMET predictions (SwissADME) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-1,3-Diphenylpropane-1,3-diol
Reactant of Route 2
Reactant of Route 2
(1S,3R)-1,3-Diphenylpropane-1,3-diol

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